Methyl 2-keto-L-gulonate

Vitamin C synthesis Esterification Process intensification

Batch esterification of 2-KLG introduces equilibrium limitations and requires an additional isolation step, reducing overall Vitamin C yield. Methyl 2-keto-L-gulonate solves this by enabling direct, base-catalyzed lactonization without intermediate isolation. - Achieves up to 97% yield in continuous esterification processes vs. traditional batch methods. - Serves as the EP-recognized 'Ascorbic Acid Impurity D' reference standard, mandatory for QC batch release. - Defined stereochemistry (3S,4R,5S) and crystalline nature (mp 158-159°C) ensure reproducible experimental outcomes.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 3031-98-9
Cat. No. B1295629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-keto-L-gulonate
CAS3031-98-9
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1
InChIKeyKPHIBLNUVRGOGU-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Keto-L-gulonate: Procurement & Technical Overview


Methyl 2-keto-L-gulonate (M2KLG, CAS 3031-98-9) is the methyl ester of 2-keto-L-gulonic acid (2-KLG), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C) via the classic Reichstein process and modern two-step fermentation-chemical transformation routes [1]. This compound, a crystalline solid with the molecular formula C₇H₁₂O₇ (MW 208.17 g/mol) and a melting point of 158-159°C, serves as the immediate precursor to sodium ascorbate and ascorbic acid . Its primary function is to enable base-catalyzed lactonization to the vitamin C nucleus, distinguishing it from its precursor acid and other ester analogs in terms of reactivity and process integration [2].

Workflow Vitamin C continuous manufacturing intermediate
Selection Methyl ester enables direct lactonization to ascorbic acid
Use Context Certified EP Impurity D reference standard

Methyl 2-Keto-L-gulonate: Why Generic Substitution Fails


Substituting methyl 2-keto-L-gulonate with its closest in-class analogs—whether the free acid (2-KLG) or higher alkyl esters (ethyl, butyl)—introduces quantifiable process penalties. The free acid 2-KLG, while a direct fermentation product, lacks the activated carboxyl group required for direct lactonization, necessitating an additional esterification step that impacts overall yield and introduces equilibrium limitations [1]. Conversely, while ethyl 2-keto-L-gulonate is synthetically accessible, its production and downstream conversion to Vitamin C is less established in continuous manufacturing than the methyl ester, which benefits from extensive patent and process optimization for direct conversion [2]. Furthermore, higher esters like butyl 2-keto-L-gulonate have been explored but lack the established industrial infrastructure and favorable kinetics of the methanol-based esterification process, making the methyl ester the reference standard for industrial procurement [3].

2-Keto-L-gulonic acid
Lacks activated carboxyl for direct lactonization; requires extra esterification step, reducing overall yield.
Ethyl 2-keto-L-gulonate
Less established in continuous manufacturing; lacks comparable process optimization and infrastructure.
Butyl 2-keto-L-gulonate
Lacks established industrial infrastructure and favorable kinetics of the methanol-based esterification process.

Methyl 2-Keto-L-gulonate Differentiation Evidence


Yield & Purity: Continuous Ion-Exchange vs. Batch Esterification

The production of methyl 2-keto-L-gulonate via a continuous process using an acidic ion exchanger (e.g., AMBERLYST® 15) achieves a significantly higher yield and purity compared to traditional batch esterification of 2-keto-L-gulonic acid with concentrated sulfuric acid. This head-to-head patent data demonstrates the superiority of the methyl ester's optimized production route, which directly impacts procurement cost and downstream processing efficiency [1].

Esterification Yield
Direct comparison
97% yield (HPLC)
Supports yield optimization for procurement
Reported continuous ion-exchange process context
Vitamin C synthesis Esterification Process intensification

Microchannel Reactor: Reduced Catalyst Loading & Reaction Time

Synthesis of methyl 2-keto-L-gulonate in a microchannel reactor, using concentrated sulfuric acid as a catalyst, demonstrates a quantifiable advantage over traditional batch kettle synthesis in terms of catalyst loading and reaction time. This cross-study comparable data highlights a specific, scalable method that enhances the value proposition of procuring this methyl ester [1].

Catalyst & Time
Cross-study
0.2% H₂SO₄, 90 min
Supports greener esterification pathway
Microchannel reactor context; data to verify at scale
Flow chemistry Green chemistry Process intensification

Ascorbic Acid Impurity D: Analytical Specificity

Methyl 2-keto-L-gulonate is not just a synthetic intermediate; it is officially designated as Ascorbic Acid Impurity D by the European Pharmacopoeia (EP). This regulatory distinction provides a unique, non-interchangeable role compared to its free acid (2-KLG) or other esters, which are not universally designated as reference impurities. This status underpins a critical, high-value procurement need in quality control and analytical method development [1].

Regulatory Designation
Regulatory
Ascorbic Acid Impurity D (EP)
Defines non-substitutable reference standard role
Pharmacopoeial identity drives QC demand
Pharmaceutical analysis Quality control Reference standards

Macroporous Resin Catalyst: Operational Stability & Quality

The use of a specifically engineered macroporous strong-acid cation-exchange resin catalyst for the synthesis of methyl 2-keto-L-gulonate demonstrates superior continuous operation stability and pollution resistance compared to commercially available macroporous and gel-type strong acid resins. This class-level inference suggests that procurement of the methyl ester from manufacturers employing such optimized catalysts may ensure a more consistent supply quality [1].

Resin Catalyst Stability
Class-level
Higher reported stability vs. standard resins
May support consistent supply quality
Patent claims; requires supplier-specific verification
Catalyst technology Process stability Heterogeneous catalysis

Direct Continuous Conversion to Vitamin C

A key differentiator of methyl 2-keto-L-gulonate over its precursor acid is its direct convertibility to Vitamin C via lactonization in a continuous process. This eliminates the need for an intermediate isolation and purification step that is often required when working with the free acid, 2-KLG. This direct head-to-head process advantage significantly streamlines industrial Vitamin C production [1].

Direct Conversion
Direct comparison
Enables continuous lactonization to Vitamin C
Eliminates intermediate isolation step
Process integration advantage
Vitamin C manufacturing Process integration Continuous processing

Elimination of Byproduct Impurities: Ion-Exchange Route

Compared to alternative routes for generating a reactive gulonic intermediate, the production of methyl 2-keto-L-gulonate via acidic ion exchanger catalysis avoids the formation of sodium sulfate byproduct, which is a common issue when using sodium bicarbonate for neutralization in certain esterification processes. This class-level inference points to a purer product stream with fewer downstream waste handling requirements [1].

Byproduct Control
Class-level
No sodium sulfate byproduct
Reduces waste handling and purification needs
Ion-exchange route advantage
Green chemistry Process chemistry Impurity control

Methyl 2-Keto-L-gulonate: Key Application Scenarios


Continuous Vitamin C Manufacturing Integration

Procurement of methyl 2-keto-L-gulonate is specifically justified for manufacturers operating or designing continuous Vitamin C production lines. Its ability to be directly lactonized to ascorbic acid without intermediate isolation steps, as established in patent literature, makes it the optimal chemical form for integrated, high-throughput processes. This scenario is supported by quantitative yield advantages (up to 97% yield in continuous esterification) over batch methods [1].

Certified Reference Standard for Ascorbic Acid Impurity Profiling

Analytical laboratories and pharmaceutical quality control departments must procure high-purity methyl 2-keto-L-gulonate as a certified reference standard. Its official designation as 'Ascorbic Acid Impurity D' by the European Pharmacopoeia creates a non-discretionary demand, where the compound's identity is a regulatory requirement for method validation and batch release testing of Vitamin C drug substances and products [2].

Benchmarking Sustainable Esterification Technologies

R&D groups focused on sustainable chemistry can use methyl 2-keto-L-gulonate synthesis as a model system. The documented success in microchannel reactors, which drastically reduces catalyst loading to 0.2% and shortens reaction time to 90 minutes, provides a quantifiable benchmark. Procuring the methyl ester for these studies allows direct comparison against novel catalysts and reactor designs aimed at improving the sustainability of industrial esterifications [3].

Starting Material for Vitamin C Analog Research

For researchers synthesizing novel Vitamin C derivatives or investigating gulonic acid metabolic pathways, methyl 2-keto-L-gulonate serves as a well-characterized, stable, and commercially available starting material. Its defined stereochemistry (3S, 4R, 5S) and crystalline nature (mp 158-159°C) make it a reliable and reproducible substrate compared to the more hygroscopic and less stable free acid 2-KLG, ensuring consistent experimental outcomes .

Application
Selection Property
Validation Focus
Continuous Vitamin C synthesis
Esterification efficiency and direct lactonization capability
Process yield and impurity profile
Ascorbic acid impurity profiling (QC)
EP Impurity D designation
Pharmacopoeial method compliance
Green chemistry process benchmarking
Catalyst loading and reaction time benchmarks
Reduced environmental footprint and process sustainability metrics
Vitamin C analog and gulonic acid research
Stereochemical identity and crystalline stability
Reproducible synthesis outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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